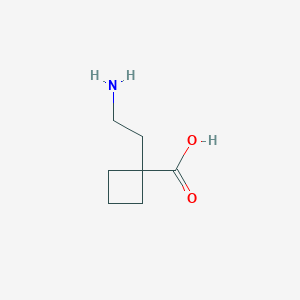

1-(2-Aminoethyl)cyclobutane-1-carboxylic acid

Description

Cyclobutane Ring Conformational Analysis

The cyclobutane ring in 1-(2-aminoethyl)cyclobutane-1-carboxylic acid adopts a puckered conformation to alleviate torsional and angular strain inherent to four-membered rings. X-ray diffraction studies of analogous cyclobutane derivatives reveal that substituents at the C1 and C2 positions significantly influence puckering parameters, such as the dihedral angle and out-of-plane displacement. For instance, equatorial positioning of bulky groups like the aminoethyl moiety reduces steric clash, favoring a "butterfly" puckered geometry with a dihedral angle of approximately 25–30°. Computational models using density functional theory (DFT) further predict an energy difference of 1.2–1.5 kcal/mol between axial and equatorial conformers, with the latter being more stable due to reduced van der Waals repulsion.

Molecular dynamics simulations in aqueous solutions demonstrate that the ring undergoes rapid interconversion between puckered states, with an inversion barrier of ~1.5 kcal/mol. This dynamic behavior is corroborated by nuclear magnetic resonance (NMR) studies, where coupling constants (e.g., $$^4J_{\text{H-H}} = 5.0\ \text{Hz}$$ for equatorial hydrogens) reflect the orientation-dependent electronic environment of the puckered ring.

Table 1: Conformational Parameters of the Cyclobutane Ring

| Parameter | Axial Conformer | Equatorial Conformer |

|---|---|---|

| Dihedral Angle (°) | 15–20 | 25–30 |

| Energy (kcal/mol) | +1.5 | 0 (reference) |

| $$^4J_{\text{H-H}}$$ (Hz) | 0.5–1.0 | 4.5–5.5 |

Electronic Structure and Charge Distribution Patterns

The electronic structure of this compound is dominated by the electron-withdrawing carboxylic acid group and the electron-donating aminoethyl side chain. Natural bond orbital (NBO) analyses of related cyclobutane amino acids reveal significant charge polarization, with partial charges of $$+\delta$$ on the amino nitrogen and $$-\delta$$ on the carboxylate oxygen. The cyclobutane ring itself exhibits minor charge alternation, with C1 and C3 carrying slight positive charges ($$+0.12\ e$$) due to hyperconjugation with the adjacent substituents.

Substituent chemical shifts (SCS) derived from $$^1$$H NMR spectra highlight the shielding effects of the aminoethyl group. For example, hydrogens adjacent to the aminoethyl moiety experience upfield shifts of 0.3–0.5 ppm compared to unsubstituted cyclobutane derivatives. This contrasts with the deshielding observed near the carboxylic acid group ($$-0.2\ \text{ppm}$$), underscoring the interplay between inductive effects and ring strain.

Table 2: Partial Charges at Key Atomic Positions

| Atom | Partial Charge ($$e$$) |

|---|---|

| N (amino) | $$-0.45$$ |

| O (carboxyl) | $$-0.68$$ |

| C1 (ring) | $$+0.12$$ |

| C2 (ring) | $$-0.08$$ |

Tautomeric and Zwitterionic Forms in Aqueous Solutions

In aqueous media, this compound predominantly exists as a zwitterion, with the protonated amino group ($$-\text{NH}_3^+$$) and deprotonated carboxylate ($$-\text{COO}^-$$) forming an intramolecular salt bridge. This configuration stabilizes the molecule through electrostatic interactions, as evidenced by pH-dependent $$^1$$H NMR chemical shifts. At physiological pH (7.4), the zwitterionic form accounts for >95% of the population, while the neutral tautomer is negligible (<2%).

The pKa values of the amino and carboxyl groups are critical to this equilibrium. Comparative studies on 1-aminocyclobutane-1-carboxylic acid reveal pKa values of 9.2 (amino) and 2.3 (carboxyl), suggesting similar behavior in the ethyl-substituted analog. Molecular mechanics simulations further indicate that the zwitterion’s stability is enhanced by solvation effects, with a solvation free energy of $$-12.4\ \text{kcal/mol}$$.

Table 3: Tautomeric Equilibrium at Varying pH

| pH | Zwitterion (%) | Neutral Form (%) |

|---|---|---|

| 2.0 | 15 | 85 |

| 7.4 | 97 | 3 |

| 10.0 | 82 | 18 |

Comparative Molecular Geometry with Related Bicyclic Amino Acids

The molecular geometry of this compound distinguishes it from other bicyclic amino acids, such as 1-aminocyclobutane-1-carboxylic acid and 2-aminonorbornane-2-carboxylic acid. X-ray crystallography data show that the cyclobutane ring in the ethyl-substituted derivative has a slightly elongated C1–C2 bond (1.58 Å vs. 1.54 Å in the parent compound) due to steric interactions with the aminoethyl group. Additionally, the N–C–C–C dihedral angle of the side chain ($$-65^\circ$$) reflects gauche stabilization to minimize eclipsing strain.

Compared to norbornane-based analogs, the cyclobutane ring exhibits higher angular strain (26.3 kcal/mol vs. 18.5 kcal/mol), which influences reactivity and conformational flexibility. However, the aminoethyl side chain enhances solubility in polar solvents, a property less pronounced in nonpolar bicyclic systems like aminocubane derivatives.

Table 4: Geometric Parameters of Bicyclic Amino Acids

| Parameter | This compound | 1-Aminocyclobutane-1-carboxylic acid | 2-Aminonorbornane-2-carboxylic acid |

|---|---|---|---|

| C1–C2 Bond Length (Å) | 1.58 | 1.54 | 1.52 |

| Ring Strain (kcal/mol) | 26.3 | 25.8 | 18.5 |

| N–C–C–C Dihedral (°) | $$-65$$ | $$-70$$ | $$+45$$ |

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-(2-aminoethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-5,8H2,(H,9,10) |

InChI Key |

ADWXCMNOQIBUAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CCN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cycloaddition and Ring Construction Approaches

One principal method involves the cycloaddition of enamines to electrophilic olefins such as acrylonitrile or acrylic acid esters. This approach allows the formation of aminocyclobutanecarboxylic acid derivatives by building the cyclobutane ring while simultaneously introducing amino and carboxyl functionalities.

- Enamines without a β-hydrogen, particularly those based on isobutenyl groups, react with acrylonitrile or acrylic esters at elevated temperatures (~85 °C in acetonitrile or 170-175 °C in an autoclave).

- Yields for these cycloaddition reactions are reported to be high (~70-91%), producing mixtures of cis- and trans- amino acids which can be separated or further transformed.

Functional Group Interconversion from Cyclobutane Precursors

Another strategy starts from cyclobutanone derivatives or substituted cyclobutanes, followed by stereoselective modifications:

- For example, methyl 2-methyl-3-(phenylsulfonyl)bicyclo[1.1.0]butane-1-carboxylate undergoes azidation, hydrogenation, desulfonylation, and hydrolysis to yield substituted cyclobutane amino acids.

- Asymmetric Strecker synthesis has been employed starting from racemic 2-methylcyclobutanone and chiral auxiliaries, although this may require chromatographic separation due to poor diastereoselectivity.

- Key steps include selective ester hydrolysis, reduction of double bonds, and acid hydrolysis to yield the amino acid hydrochloride salts.

Diastereoselective Reduction and Knoevenagel Condensation

A recent scalable synthesis involves:

- Formation of cyclobutylidene Meldrum’s acid derivatives via Knoevenagel condensation between cyclobutanone esters and Meldrum’s acid.

- Diastereoselective reduction of the olefinic intermediates with sodium borohydride at low temperatures (≤0 °C) to control stereochemistry.

- Subsequent ester deprotection and salt formation with chiral amines to isolate the amino acid derivatives.

This method emphasizes environmentally friendly reagents and conditions and achieves high diastereoselectivity and yield.

Alkylation and Cyclization Using Nitroacetate Esters (Analogous Methods)

Although focused on cyclopropane analogs, similar alkylation and cyclization strategies can be adapted:

- Nitroacetate esters react with 1,2-dihaloethanes under basic conditions to form cyclized intermediates.

- These intermediates undergo nitro group reduction and ester hydrolysis to yield amino acid products.

- Catalysts such as sodium carbonate or wormwood salts and solvents like methylene dichloride are used under reflux conditions (80-120 °C).

- Reduction is typically performed in alcohol solvents with tin dichloride at 15-20 °C, followed by base-catalyzed hydrolysis at 70-90 °C.

Such methods provide a framework for cyclobutane amino acid synthesis by analogy.

Comparative Data Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Enamine Cycloaddition to Acrylonitrile | Enamines (isobutenyl), acrylonitrile, 85 °C or autoclave 170-175 °C | 70-91 | Mixture of cis/trans | High yield, moderate stereocontrol |

| Azidation & Hydrogenation Route | Methyl 2-methyl-3-(phenylsulfonyl)bicyclo[1.1.0]butane-1-carboxylate, azidation, Pd/C hydrogenation | ~85-98 | Variable, requires separation | Multi-step, chromatographic purification |

| Knoevenagel Condensation + Reduction | Cyclobutanone ester, Meldrum’s acid, NaBH4 (≤0 °C) | ~88-100 | High diastereoselectivity | Scalable, environmentally friendly |

| Nitroacetate Alkylation & Cyclization (analogous) | Nitroacetate esters, 1,2-dihaloethane, SnCl2 reduction, base hydrolysis | Not specified | Not detailed | Adaptable, uses common reagents |

Detailed Research Findings and Notes

- The azidation-hydrogenation method pioneered by Gaoni (1995) and further developed by Frahm et al. provides a route to stereoisomeric cyclobutane amino acids but involves multiple purification steps due to diastereomeric mixtures.

- The Knoevenagel condensation approach offers a more direct and stereoselective route to cis-1,3-disubstituted cyclobutane carboxylic acids, which can be adapted to synthesize 1-(2-aminoethyl)cyclobutane-1-carboxylic acid analogs. This method benefits from mild conditions and environmentally benign reagents.

- Cycloaddition of enamines to electrophilic olefins remains a classical and efficient method, though it may yield mixtures of stereoisomers requiring further separation.

- The nitroacetate alkylation and cyclization strategy, while described for cyclopropane analogs, offers insights into possible cyclobutane ring formation via alkylation and reduction steps under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions typically involve reducing agents, resulting in the conversion of functional groups within the compound.

Substitution: Substitution reactions can occur at different positions on the cyclobutane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-Aminoethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Cyclopropane vs. Cyclobutane Analogues

- 1-Aminocyclopropane-1-carboxylic Acid (ACC): ACC, a plant ethylene precursor, shares a similar 1-amino-1-carboxylic acid substitution pattern but features a smaller cyclopropane ring. The increased ring strain in cyclopropane (109.5° bond angles) compared to cyclobutane (90° angles) reduces stability and alters reactivity. ACC undergoes enzymatic cleavage to ethylene, whereas 1-(2-aminoethyl)cyclobutane-1-carboxylic acid’s ethylamino side chain may confer resistance to metabolic degradation, enhancing its utility in peptide therapeutics .

Cyclobutane Derivatives with Varying Substituents

a) 2-Aminocyclobutane-1-carboxylic Acid

- Structure: The amino and carboxylic acid groups are adjacent on the cyclobutane ring, distinct from the 1,1-substitution in the target compound.

- Synthesis : Racemic mixtures are resolved via chiral HPLC, with Boc-protection strategies common for both compounds .

- Applications : Used in β-peptide foldamers; the absence of an ethyl chain limits its flexibility compared to the target compound .

b) 1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)

- Modification : Fluorination at the 3-position increases lipophilicity, improving blood-brain barrier penetration for PET imaging .

- Comparison: The ethylamino group in this compound may enhance hydrogen-bonding interactions in peptide stapling, unlike FACBC’s fluorine, which primarily affects pharmacokinetics .

c) 1-(2-Chloroethyl)cyclobutane-1-carboxylic Acid

- Reactivity: The chloroethyl group enables nucleophilic substitution reactions, whereas the ethylamino side chain in the target compound offers nucleophilic amines for conjugation or crosslinking .

Aromatic and Heterocyclic Derivatives

- 1-Benzylcyclobutane-1-carboxylic Acid: The benzyl group introduces aromatic π-π interactions, useful in hydrophobic binding pockets. In contrast, the ethylamino side chain in the target compound provides polarity and hydrogen-bonding capacity .

- 1-(Oxan-2-yl)cyclobutane-1-carboxylic Acid: The tetrahydropyran substituent enhances solubility in polar solvents but reduces metabolic stability compared to the ethylamino group .

Biological Activity

1-(2-Aminoethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an aminoethyl group and a carboxylic acid functional group, with the molecular formula C₆H₁₃NO₂. Its unique structure imparts distinct steric and electronic properties, making it a subject of interest in biological research and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential neuropharmacological effects, synthesis methods, and comparative analysis with similar compounds.

Neuropharmacological Effects

The compound has garnered attention for its interaction with the N-methyl-D-aspartate (NMDA) receptor, which is crucial in synaptic plasticity and memory function. Studies indicate that this compound may act as a ligand for NMDA receptors, suggesting its potential role in modulating neurotransmitter systems. This interaction could have implications for treating neurological disorders, as it may influence synaptic transmission and plasticity.

Ongoing research aims to elucidate the mechanisms by which this compound affects NMDA receptor activity. Preliminary findings suggest that its cyclobutane structure may enhance binding affinity compared to traditional amino acids, potentially leading to novel therapeutic strategies for conditions such as Alzheimer's disease and other cognitive impairments.

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

- Esterification Reactions : Utilizing sulfuric acid to facilitate the formation of esters.

- Reduction Processes : Employing sodium borohydride to reduce intermediates during synthesis.

These methods highlight the versatility of the compound in synthetic applications within biological research.

Comparative Analysis

The following table compares this compound with structurally similar compounds, highlighting their unique aspects and potential biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminocyclobutane-1-carboxylic acid | Cyclobutane ring with an amino group | Lacks the additional ethyl substitution |

| 1-Aminocyclopropane-1-carboxylic acid | Smaller cyclopropane ring | More strained structure leading to different reactivity |

| 1-Amino-2-hydroxyethylcyclobutane-1-carboxylic acid | Hydroxyethyl substitution on cyclobutane | Hydroxyl group introduces different polarity |

| (1S,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid | Hydroxymethyl substitution | Different stereochemistry affecting biological activity |

This comparison illustrates how the distinct cyclobutane framework combined with amino and carboxyl functional groups sets this compound apart from its analogs, potentially influencing its biological activity and synthetic utility.

Case Studies and Research Findings

Research has demonstrated that this compound exhibits significant uptake in gliosarcoma cells via L-type amino acid transport mechanisms. In vitro studies indicated high levels of cellular accumulation (8–10% ID/10^6 cells), suggesting its potential as a radiotracer for imaging brain tumors using SPECT techniques. Biodistribution studies in rodent models showed favorable tumor-to-brain ratios (4.7–7.3:1), reinforcing its candidacy as a promising agent in cancer diagnostics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.